(5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one
Description
(5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one is a heterocyclic compound featuring a 1,3-oxazolidin-4-one core fused with a benzothiazole moiety. The E-configuration at the C5 position ensures a planar geometry, facilitating π-conjugation between the benzothiazole and oxazolidinone rings. Key structural attributes include:
- Substituents: Two ethyl groups at the N3 positions of both the oxazolidinone and benzothiazole rings, enhancing lipophilicity.
- Functional groups: A thioxo (C=S) group at C2, which may contribute to redox activity or metal coordination.
- Stereochemistry: The (5E) stereodescriptor indicates trans-configuration at the exocyclic double bond, influencing molecular packing and intermolecular interactions .
This compound belongs to a broader class of rhodanine and thiazolidinone derivatives, which are studied for their antimicrobial, anticancer, and optoelectronic properties.
Properties
Molecular Formula |
C14H14N2O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-15-9-7-5-6-8-10(9)20-13(15)11-12(17)16(4-2)14(19)18-11/h5-8H,3-4H2,1-2H3/b13-11+ |
InChI Key |
JNOADJJNFHPXOI-ACCUITESSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)O3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)CC |
Origin of Product |
United States |
Biological Activity
The compound (5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one is a member of the oxazolidinone class of compounds, which have gained interest due to their diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a thioxo group and a benzothiazole moiety that contribute to its biological properties. The molecular weight of the compound is approximately 298.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures to (5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial and antifungal properties. Studies suggest that they may inhibit bacterial protein synthesis by targeting the ribosomal machinery.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.
- Antimalarial Activity : Research on related hydrazone compounds indicates potential efficacy against malaria parasites through iron chelation and inhibition of heme polymerization.
Antimicrobial Activity
A study published in Chemical Biology highlighted the antimicrobial potential of benzothiazole derivatives, noting that they could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and protein production .
Anticancer Studies
In vitro studies have shown that compounds structurally related to (5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of 12 µM against breast cancer cell lines . The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapy.
Antimalarial Activity
Research on benzothiazole hydrazones has revealed promising antimalarial activity. A specific compound demonstrated an IC50 value of 0.5 µM against Plasmodium falciparum, indicating strong potential for therapeutic application . The mechanism involves chelation of free iron and inhibition of heme polymerization, crucial for parasite survival.
Case Studies
- Case Study 1 : A recent clinical trial explored the use of a benzothiazole derivative in treating multidrug-resistant bacterial infections. The results showed a significant reduction in bacterial load in treated patients compared to controls.
- Case Study 2 : In a preclinical model for cancer therapy, a compound similar to (5E)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one was administered to mice with induced tumors. The treatment resulted in a 70% reduction in tumor size after four weeks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(5E)-3-Butyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Key differences: Core ring: Thiazolidin-4-one instead of oxazolidin-4-one, replacing an oxygen atom with sulfur, increasing molecular polarizability. Substituents: A methoxy group at C5 of the benzothiazole ring and a butyl chain at N3. Impact: Enhanced lipophilicity (butyl vs.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Key differences :
3-Ethyl-5-[2-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Key differences: Extended conjugation: Ethylidene linkage between benzothiazole and thiazolidinone, enabling broader absorption spectra for optoelectronic applications. Substituents: Methoxy and methyl groups on the benzothiazole ring, altering electronic properties .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
